6-amino-5-ethyl-1H-pyrimidine-2-thione 6-amino-5-ethyl-1H-pyrimidine-2-thione
Brand Name: Vulcanchem
CAS No.: 158495-86-4
VCID: VC21176831
InChI: InChI=1S/C6H9N3S/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10)
SMILES: CCC1=C(NC(=S)N=C1)N
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol

6-amino-5-ethyl-1H-pyrimidine-2-thione

CAS No.: 158495-86-4

Cat. No.: VC21176831

Molecular Formula: C6H9N3S

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

6-amino-5-ethyl-1H-pyrimidine-2-thione - 158495-86-4

Specification

CAS No. 158495-86-4
Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
IUPAC Name 6-amino-5-ethyl-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C6H9N3S/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10)
Standard InChI Key HTQFZPJJBQIULO-UHFFFAOYSA-N
SMILES CCC1=C(NC(=S)N=C1)N
Canonical SMILES CCC1=C(NC(=S)N=C1)N

Introduction

Chemical Structure and Physical Properties

Molecular Structure

6-Amino-5-ethyl-1H-pyrimidine-2-thione features a pyrimidine ring with an amino group at position 6, an ethyl substituent at position 5, and a thione (C=S) group at position 2. The molecular formula of this compound is C6H9N3S, with a calculated molecular weight of approximately 155.22 g/mol.

PropertyEstimated ValueBasis of Estimation
Physical StateCrystalline solidCommon for similar pyrimidine derivatives
ColorYellow to whiteTypical for pyrimidine thiones
Molecular Weight155.22 g/molCalculated from formula C6H9N3S
Density~1.2-1.3 g/cm³Based on similar compounds like 2-amino-5-ethyl-6-[(2-methylphenyl)amino]-1H-pyrimidine-4-thione
Melting Point180-220°C (estimated)Range for similar pyrimidine derivatives
Boiling Point>350°C (estimated)Based on related compounds such as 2-amino-5-ethyl-6-[(2-methylphenyl)amino]-1H-pyrimidine-4-thione with BP of 409.1°C
SolubilityLikely soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in waterBased on solubility patterns of similar structures

Spectroscopic Characteristics

The spectroscopic properties of 6-amino-5-ethyl-1H-pyrimidine-2-thione can be predicted based on similar compounds documented in the literature. For aminopyrimidine thiones, characteristic spectral features include:

  • IR Spectroscopy: Expected absorption bands include:

    • NH stretching: 3300-3400 cm⁻¹

    • C=S stretching: 1200-1250 cm⁻¹

    • C=N stretching: 1600-1650 cm⁻¹

  • ¹H-NMR Spectroscopy: Expected signals would include:

    • NH proton: 12-13 ppm (singlet, exchangeable with D₂O)

    • NH₂ protons: 5-6 ppm (singlet, exchangeable with D₂O)

    • Ethyl CH₂: 2.0-2.5 ppm (quartet)

    • Ethyl CH₃: 1.0-1.5 ppm (triplet)

    • Aromatic proton: 7-8 ppm (singlet)

Similar compounds like 6-amino-7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-2,6-dihydropyrido[4,3-d]pyrimidin-5(1H)-one show characteristic IR bands at 3410, 3312 cm⁻¹ (NH), and 1217 cm⁻¹ (C=S) .

Synthesis Methods

From Thiourea Derivatives

One potential route involves the condensation of ethyl-substituted β-keto esters or β-keto nitriles with thiourea under basic conditions, followed by cyclization to form the pyrimidine ring. This approach is similar to established methods for synthesizing various aminopyrimidine thiones .

Functionalization of Pre-existing Pyrimidines

Biological Activity and Applications

Anticancer Activity

Thione derivatives, including pyrimidine thiones, have been investigated as potential anticancer agents . The thione group often plays a crucial role in the cytotoxic activity of these compounds, potentially through interaction with cellular proteins or DNA.

Antimicrobial Activity

Pyrimidine derivatives containing amino and thione functional groups frequently exhibit antimicrobial activity against various bacterial and fungal strains. The structural features of 6-amino-5-ethyl-1H-pyrimidine-2-thione suggest potential antimicrobial properties.

Enzyme Inhibition

Several pyrimidine thione derivatives have been reported to inhibit specific enzymes involved in various disease pathways. The 6-amino-5-ethyl-1H-pyrimidine-2-thione structure may confer inhibitory activity against certain enzymes, potentially making it valuable for drug development.

Pharmaceutical Relevance

The 6-amino-5-ethyl-1H-pyrimidine-2-thione scaffold could serve as a valuable intermediate in medicinal chemistry for the synthesis of more complex bioactive molecules. The literature indicates that aminopyrimidine thiones can be useful precursors for constructing fused heterocyclic systems with enhanced biological activities .

Chemical Applications

Beyond biological applications, pyrimidine thiones have been utilized in:

  • Coordination chemistry: As ligands for metal complexes

  • Materials science: As components in specialized polymers or materials

  • Analytical chemistry: As reagents for metal ion detection

Structure-Activity Relationship

Key Structural Features

The potential biological activity of 6-amino-5-ethyl-1H-pyrimidine-2-thione can be attributed to several key structural features:

  • The thione group (C=S): Often contributes to binding with biological targets through hydrogen bonding and serves as a soft nucleophile for interactions with metal ions or electrophilic centers in biological molecules.

  • The amino group: Provides potential for hydrogen bonding as both donor and acceptor, enhancing interactions with receptor sites.

  • The ethyl substituent: Contributes hydrophobicity, which may enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.

  • The pyrimidine ring: Offers a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in proteins.

Comparison with Related Compounds

Structural variations among pyrimidine thione derivatives significantly influence their biological activities. For instance, the position of substituents on the pyrimidine ring can dramatically affect the binding affinity to biological targets. The following table compares key structural features of 6-amino-5-ethyl-1H-pyrimidine-2-thione with related compounds mentioned in the literature:

CompoundKey Structural DifferencesPotential Impact on Activity
6-Amino-5-ethyl-1H-pyrimidine-2-thioneBase compoundReference structure
5-Amino-6-chloro-2-propyl-1H-pyrimidine-4-thione Chloro at position 6, thione at position 4, propyl at position 2Different substitution pattern may alter binding specificity
6-Amino-2-thiouracil Carbonyl at position 4, no 5-substituentLess lipophilic, different hydrogen bonding pattern
2-Amino-5-ethyl-6-[(2-methylphenyl)amino]-1H-pyrimidine-4-thione Additional phenyl group, different amino positionEnhanced lipophilicity, potential for additional binding interactions

Analytical Methods for Characterization

Spectroscopic Analysis

For comprehensive characterization of 6-amino-5-ethyl-1H-pyrimidine-2-thione, the following analytical techniques would be valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H-NMR and ¹³C-NMR would provide detailed structural information. For similar compounds, NMR analysis has been crucial for structure confirmation. For example, the literature reports detailed NMR data for related compounds such as 6-amino-7-methyl-4-(1H-pyrrol-2-yl)-2-thioxo-2,6-dihydropyrido[4,3-d]pyrimidin-5(1H)-one, which showed characteristic signals for NH at δ 13.04 ppm and NH₂ at δ 5.52 ppm .

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure. The molecular ion peak would be expected at m/z 155, corresponding to the molecular formula C6H9N3S.

Infrared Spectroscopy

IR spectroscopy would confirm the presence of key functional groups such as the amino group (NH₂) and the thione group (C=S). Based on data from related compounds, characteristic absorption bands would be expected around 3300-3400 cm⁻¹ for NH/NH₂ stretching and 1200-1250 cm⁻¹ for C=S stretching .

Crystallographic Analysis

X-ray crystallography would provide definitive structural information, including bond lengths, angles, and crystal packing arrangements. This technique has been valuable for characterizing similar pyrimidine derivatives.

Chromatographic Methods

HPLC and thin-layer chromatography (TLC) would be useful for assessing the purity of synthesized 6-amino-5-ethyl-1H-pyrimidine-2-thione and monitoring reaction progress during synthesis.

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